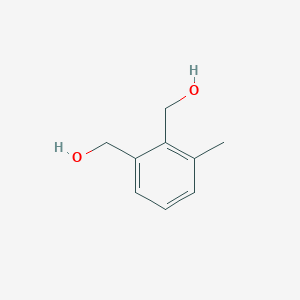

(3-Methyl-1,2-phenylene)dimethanol

Description

Contextualization within Aromatic Dimethanol Chemistry

Aromatic dimethanols are a class of compounds characterized by a benzene (B151609) ring substituted with two hydroxymethyl (-CH2OH) groups. sigmaaldrich.com These molecules, such as the isomers of benzenedimethanol, serve as fundamental building blocks in chemistry. The reactivity of these compounds is primarily centered around the two primary alcohol groups, which can readily participate in reactions like esterification and etherification, making them ideal diol monomers for step-growth polymerization.

The introduction of a methyl group onto the benzene ring, as seen in (3-Methyl-1,2-phenylene)dimethanol, can influence the compound's physical properties and reactivity compared to its unsubstituted counterparts like 1,2-benzenedimethanol (B1213519) (phthalyl alcohol). This substitution can affect solubility, melting point, and the steric hindrance around the reactive hydroxyl groups, potentially leading to polymers with modified thermal and mechanical properties.

Significance in Organic Synthesis and Materials Science Precursor Development

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a significant precursor in both organic synthesis and materials science. In organic synthesis, it can be used to create a variety of more complex molecules, including heterocyclic compounds.

Its most prominent role is in polymer chemistry, where it functions as a monomer in polycondensation reactions to produce polymers like polyesters and polyurethanes. thescipub.com The rigid aromatic ring from the dimethanol is incorporated into the polymer backbone, which can enhance the thermal stability and mechanical strength of the resulting material. The methyl substituent can further tune these properties, potentially leading to materials with tailored characteristics for specific applications. For instance, the incorporation of substituted aromatic diols into polymer chains is a known strategy to modify properties such as the glass transition temperature and solubility of the resulting polymers. researchgate.net

Overview of Current Research Trajectories

Current research involving aromatic diols and related bisphenol compounds is focused on the development of high-performance polymers with enhanced properties. researchgate.netrsc.org Studies are exploring the synthesis of new poly(arylene ether)s and polyesters with improved thermal stability, solubility, and specific optical or dielectric properties. researchgate.netrsc.org While specific research on this compound is not extensively documented in high-impact literature, the trends in the broader field of aromatic diols suggest potential future research directions. These could include:

Novel Polymer Synthesis: Investigating the use of this compound as a monomer to create new polyesters, polyurethanes, and polyethers with unique properties imparted by the methyl-substituted aromatic core.

Comparative Studies: Systematically comparing the properties of polymers derived from this compound with those from other isomeric methyl-substituted benzenedimethanols and the parent unsubstituted benzenedimethanols.

Functional Materials: Exploring the potential of this compound in the synthesis of functional materials, such as specialty polymers for coatings, adhesives, or electronic applications, where fine-tuning of properties is crucial.

While direct research on this compound is still emerging, the foundational knowledge of aromatic dimethanol chemistry provides a strong basis for its future exploration and application in advanced materials and organic synthesis.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ nih.gov |

| Molecular Weight | 152.19 g/mol nih.gov |

| IUPAC Name | [2-(hydroxymethyl)-3-methylphenyl]methanol nih.gov |

| CAS Number | 90534-48-8 nih.gov |

| Synonyms | 3-Methyl-1,2-benzenedimethanol nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,2-Benzenedimethanol |

| 1,2-bis(bromomethyl)benzene |

| 1,3,5-Benzenetrimethanol |

| 1,4-Benzenedimethanol |

| 2,6-di-tert-butyl phenol |

| Benzyl (B1604629) alcohol |

| Bisphenol A |

| Epichlorohydrin (B41342) |

| Maleic anhydride |

| Mesitylene |

| o-Xylene (B151617) |

| Paraformaldehyde |

| Phthalyl alcohol |

| Poly(bisphenol A carbonate) |

| Poly(butylene adipate-co-terephthalate) |

| Poly(meta-phenylene isophthalamide) |

| Polyarylate |

| Polyarylether |

| Polyester (B1180765) |

| Polyether |

| Polyurethane |

| sym-Trithiane |

| Terephthaloyl acid chloride |

| Trimesoyl chloride |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-3-methylphenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLHTXWFICLYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1,2 Phenylene Dimethanol and Its Structural Analogues

Reduction of Aromatic Dicarboxylic Acid and Ester Precursors

A prevalent and effective strategy for the synthesis of (3-Methyl-1,2-phenylene)dimethanol and its analogues involves the reduction of the corresponding dicarboxylic acids or their ester derivatives. This approach is advantageous due to the commercial availability of many phthalic acid and phthalate (B1215562) ester precursors.

Hydride-Based Reduction Strategies

Hydride-based reducing agents are powerful tools for the conversion of carboxylic acids and esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation due to its high reactivity. The synthesis of this compound can be achieved by the reduction of 3-methylphthalic acid or its corresponding dimethyl ester.

The general reaction involves the treatment of the starting material with an excess of LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complexes.

A typical procedure would involve the slow addition of a solution of the 3-methylphthalate (B1264870) derivative to a stirred suspension of LiAlH₄ in THF at a reduced temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reduction. The reaction is then quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts, which can be removed by filtration. The desired diol is then isolated from the filtrate.

While highly effective, the use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. Alternative, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent or under specific conditions can also be employed, particularly for the reduction of esters, though they are generally less reactive towards carboxylic acids.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation presents a scalable and often more environmentally benign alternative to hydride-based reductions. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to reduce the carboxylic acid or ester functional groups.

For the synthesis of this compound, the corresponding dimethyl 3-methylphthalate would be the preferred starting material for catalytic hydrogenation. The reaction is typically carried out in a high-pressure reactor (autoclave) at elevated temperatures and pressures.

Various catalysts have been developed for the hydrogenation of aromatic esters. nih.gov Noble metal catalysts, such as ruthenium (Ru) and palladium (Pd), supported on materials like carbon or alumina, have shown high activity and selectivity. nih.gov For instance, supported Ru catalysts have demonstrated excellent performance in the hydrogenation of dimethyl terephthalate (B1205515) to 1,4-bis(hydroxymethyl)cyclohexane, a process that can be adapted for other phthalate isomers. nih.gov

Non-precious metal catalysts, particularly those based on nickel (Ni), are also being explored as more cost-effective alternatives. nih.gov Modifications to these catalysts, such as the addition of promoters like potassium fluoride, can significantly enhance their activity and selectivity. nih.gov The choice of catalyst, solvent, temperature, and pressure are critical parameters that need to be optimized to achieve high yields of the desired diol and minimize side reactions, such as the hydrogenation of the aromatic ring.

Table 1: Comparison of Reduction Methodologies for Dicarboxylic Acid/Ester Precursors

| Feature | Hydride-Based Reduction (e.g., LiAlH₄) | Catalytic Hydrogenation |

|---|---|---|

| Reagents | Lithium aluminum hydride, Sodium borohydride | H₂ gas, Metal catalyst (e.g., Ru, Pd, Ni) |

| Conditions | Anhydrous solvents (e.g., THF, Et₂O), often at low to ambient temperatures | High pressure, elevated temperature |

| Advantages | High reactivity, applicable to both acids and esters | Scalable, potentially greener, catalyst can be recycled |

| Disadvantages | Pyrophoric reagents, requires stoichiometric amounts, stringent anhydrous conditions | Requires specialized high-pressure equipment, potential for ring hydrogenation |

| Selectivity | Generally high for the reduction of carbonyls | Can be challenging to control selectivity between ester reduction and arene hydrogenation |

Functionalization of Substituted Aromatic Compounds

An alternative synthetic approach involves the introduction of the hydroxymethyl groups onto a pre-functionalized aromatic ring. This can be achieved through various methods, including the transformation of halogens or the direct installation of hydroxymethyl moieties.

Halogenation and Subsequent Hydrolysis Methods

This two-step strategy begins with the selective halogenation of a suitable starting material, such as 3-methyl-o-xylene. The benzylic positions of the methyl groups are susceptible to free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction would yield 1,2-bis(bromomethyl)-3-methylbenzene.

The subsequent step involves the hydrolysis of the resulting dihalide to the corresponding diol. This can be accomplished through nucleophilic substitution with a hydroxide source, such as an aqueous solution of sodium or potassium hydroxide. The reaction may be facilitated by the use of a phase-transfer catalyst to improve the solubility and reactivity of the reactants.

Careful control of the reaction conditions during halogenation is crucial to avoid over-halogenation or halogenation of the aromatic ring. The purity of the starting material is also important to prevent the formation of isomeric byproducts.

Direct Introduction of Hydroxymethyl Groups

The direct hydroxymethylation of an aromatic ring is a more direct but often challenging transformation. One potential method involves the formylation of a suitable precursor followed by reduction. For example, the formylation of 2,3-dimethylphenol (B72121) could be explored, although achieving the desired regioselectivity for the introduction of two formyl groups would be a significant challenge.

A more common approach for introducing hydroxymethyl groups is through the reaction of an organometallic intermediate with formaldehyde (B43269). For instance, a di-lithiated or di-Grignard reagent derived from a di-halogenated precursor could be reacted with formaldehyde to generate the diol. However, the preparation of the necessary organometallic species of 3-methyl-1,2-dihalobenzene would need to be carefully controlled to avoid side reactions.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound and its analogues requires careful consideration of both chemoselectivity and regioselectivity, particularly when dealing with multifunctional molecules.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of catalytic hydrogenation of dimethyl 3-methylphthalate, a key challenge is to reduce the ester groups without reducing the aromatic ring. The choice of catalyst and reaction conditions plays a pivotal role in achieving this selectivity. nih.gov For instance, certain catalysts may favor the hydrogenation of the ester carbonyls, while others might promote the saturation of the benzene (B151609) ring. nih.gov

Regioselectivity , the control of the position of chemical changes, is critical when starting from substituted aromatic compounds. For example, in the halogenation of 3-methyl-o-xylene, the desired outcome is the selective halogenation of the two benzylic methyl groups. The reaction conditions must be optimized to favor this pathway over halogenation at other positions on the aromatic ring.

Similarly, in the direct functionalization of an aromatic ring, the directing effects of the existing substituents will determine the position of the newly introduced groups. The interplay between the activating or deactivating nature of the substituents and their steric hindrance dictates the regiochemical outcome of the reaction. The development of new synthetic methods with high chemo- and regioselectivity is an ongoing area of research in organic synthesis. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 3 Methyl 1,2 Phenylene Dimethanol

Reactions Involving Hydroxyl Functionalities

The two primary alcohol groups attached to the benzylic positions are the most reactive sites in (3-Methyl-1,2-phenylene)dimethanol. These hydroxyl moieties readily undergo reactions typical of alcohols, most notably esterification and etherification, to form a variety of derivatives.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with carboxylic acids, acyl halides, or acid anhydrides. These reactions typically proceed in the presence of an acid catalyst to yield the corresponding mono- or di-esters. The reaction with acid anhydrides, such as acetic anhydride, is a common method for acetylation of alcohols. wikipedia.orgorientjchem.org The formation of esters alters the physical and chemical properties of the parent diol, often leading to increased lipophilicity and different solubility profiles.

The table below illustrates typical conditions for the esterification of a generic benzylic diol, which are applicable to this compound.

| Reactant | Catalyst | Solvent | Product | Typical Yield |

| Acetic Anhydride | Pyridine | Dichloromethane | (3-Methyl-1,2-phenylene)bis(methylene) diacetate | High |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (B95107) | (3-Methyl-1,2-phenylene)bis(methylene) dibenzoate | Good to High |

| Adipic Acid | Sulfuric Acid | Toluene (B28343) (with Dean-Stark trap) | Polyester (B1180765) | Variable |

Etherification Reactions

The hydroxyl groups of this compound can be converted to ether linkages through various synthetic methods, including the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Intramolecular etherification can also occur under specific conditions to form cyclic ethers. For instance, treatment of related 1,2-benzenedimethanol (B1213519) derivatives with acid can lead to the formation of a six-membered cyclic ether, a phthalan (B41614) derivative.

The following table outlines generalized conditions for etherification reactions of benzylic alcohols.

| Reactant | Base | Solvent | Product | Typical Yield |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | (3-Methyl-1,2-phenylene)bis(methoxymethyl)benzene | Good |

| Benzyl (B1604629) Bromide | Potassium tert-butoxide | Dimethylformamide | (3-Methyl-1,2-phenylene)bis(benzyloxymethyl)benzene | Good |

| Ditosylate | Sodium Hydride | Tetrahydrofuran | Cyclic Ether | Variable |

Polymerization and Oligomerization Behavior

The difunctional nature of this compound makes it a suitable monomer for the synthesis of polymers and oligomers, particularly through polycondensation reactions.

Polycondensation Reactions

Polycondensation is a step-growth polymerization process where monomers combine with the loss of a small molecule, such as water or methanol. This compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to form polyesters. libretexts.orgyoutube.comyoutube.com The properties of the resulting polyester, such as its thermal stability, solubility, and mechanical strength, are influenced by the structure of both the diol and the dicarboxylic acid comonomer. For example, using an aromatic dicarboxylic acid like terephthalic acid would lead to a more rigid polymer chain compared to using an aliphatic dicarboxylic acid like adipic acid. mdpi.comrsc.org

Role as a Monomer in Polymer Architectures

As a monomer, this compound can be incorporated into various polymer architectures, including linear, branched, and cross-linked polymers. Its use in polyester synthesis is a prime example of creating linear polymers. The presence of the methyl group on the benzene (B151609) ring can influence the polymer's properties by affecting chain packing and intermolecular interactions. The specific 1,2-substitution pattern of the hydroxyl groups can also lead to polymers with unique conformational properties.

The table below presents potential comonomers for the synthesis of polyesters with this compound.

| Comonomer | Polymer Type | Potential Repeating Unit |

| Terephthaloyl chloride | Aromatic Polyester | -[O-CH₂-(3-Me-C₆H₃)-CH₂-O-CO-(p-C₆H₄)-CO]- |

| Isophthaloyl chloride | Aromatic Polyester | -[O-CH₂-(3-Me-C₆H₃)-CH₂-O-CO-(m-C₆H₄)-CO]- |

| Adipoyl chloride | Aliphatic-Aromatic Polyester | -[O-CH₂-(3-Me-C₆H₃)-CH₂-O-CO-(CH₂)₄-CO]- |

| Succinic anhydride | Aliphatic-Aromatic Polyester | -[O-CH₂-(3-Me-C₆H₃)-CH₂-O-CO-(CH₂)₂-CO]- |

Structural Elucidation and Spectroscopic Characterization of 3 Methyl 1,2 Phenylene Dimethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (3-Methyl-1,2-phenylene)dimethanol is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely show a complex multiplet for the three adjacent protons on the benzene (B151609) ring. The two benzylic methylene (B1212753) (CH₂) groups, being non-equivalent, are expected to appear as two distinct singlets or, if there is restricted rotation, as pairs of doublets (diastereotopic protons). The hydroxyl (OH) protons would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Finally, the methyl (CH₃) group attached to the aromatic ring would appear as a sharp singlet.

Expected ¹H NMR Data: A definitive experimental ¹H NMR data table is not currently available in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected. This would include six signals for the aromatic carbons (three substituted and three unsubstituted), two signals for the two non-equivalent methylene carbons of the hydroxymethyl groups, and one signal for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the methyl and hydroxymethyl substituents.

Expected ¹³C NMR Data: A definitive experimental ¹³C NMR data table is not currently available in published literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the alcohol groups. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-O stretching vibrations of the primary alcohol groups are expected in the 1000-1050 cm⁻¹ range.

Raman spectroscopy would also reveal these characteristic vibrations, with the aromatic ring stretching modes often showing strong Raman scattering.

Expected IR Absorption Bands: A definitive experimental IR data table is not currently available in published literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₉H₁₂O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 152.08373 Da. nih.gov The observation of this exact mass would confirm the molecular formula of the compound. Common fragmentation pathways would likely involve the loss of a hydroxyl group, a hydroxymethyl group, or water.

Expected HRMS Data:

| Ion Formula | Calculated m/z |

|---|

This table is based on computed data; experimental HRMS fragmentation analysis is not available in the literature.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Expected Crystallographic Data: No experimental X-ray diffraction data is currently available in the public domain.

Computational and Theoretical Investigations of 3 Methyl 1,2 Phenylene Dimethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and geometry of molecules. For derivatives of benzenedimethanol, calculations are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Such calculations allow for the determination of optimized molecular geometry, bond lengths, bond angles, and various electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and stability of the molecule. researchgate.net A large energy gap implies high stability and low reactivity. For substituted benzenedimethanols, the distribution of HOMO and LUMO orbitals across the molecule identifies the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for (3-Methyl-1,2-phenylene)dimethanol

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic diols.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored to represent different potential values, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net In this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. researchgate.net For this compound, NBO analysis can quantify the stabilization energies associated with interactions such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring and the methyl group.

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ(C-C) | 2.5 |

| σ (C-H) | σ(C-C) | 1.8 |

| π (C=C) | π*(C=C) | 20.1 |

Note: The values in this table are for illustrative purposes and represent common types of interactions and their typical stabilization energies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. For flexible molecules like this compound, which has two rotatable hydroxymethyl groups, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The conformational preferences are influenced by intramolecular hydrogen bonding between the two hydroxyl groups and steric interactions involving the methyl group. Studies on related compounds like 1,2-benzenedimethanol (B1213519) derivatives have highlighted the importance of such conformational constraints. umd.edu In a condensed phase, MD simulations can also reveal how the molecule interacts with surrounding solvent molecules or other solute molecules, providing insights into its solvation and aggregation behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Synthesis and Characterization of Substituted 3 Methyl 1,2 Phenylene Dimethanol Derivatives

Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of (3-methyl-1,2-phenylene)dimethanol can be achieved through electrophilic aromatic substitution. The directing effects of the substituents already present on the benzene (B151609) ring—a methyl group and two hydroxymethyl groups—play a crucial role in determining the regioselectivity of the halogenation reaction. The methyl group is an ortho-, para-director, while the hydroxymethyl groups are weakly deactivating and also ortho-, para-directing. Consequently, halogenation is expected to occur primarily at the positions ortho and para to the methyl group, which are positions 4, 5, and 6.

Direct halogenation can be carried out using common halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or under UV irradiation. For instance, the bromination of the aromatic ring can be performed using NBS in a solvent like carbon tetrachloride. The reaction of tertiary benzyl (B1604629) alcohols with N-halosuccinimides in aqueous media has also been reported as a viable method for introducing halogens. mdpi.com

A plausible synthetic route to a monohalogenated derivative is outlined below:

This compound + NBS/light → (4-Bromo-3-methyl-1,2-phenylene)dimethanol

The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to favor monosubstitution and minimize the formation of di- and tri-halogenated byproducts.

Table 1: Synthesis of Halogenated this compound Derivatives (Hypothetical Data)

| Derivative | Halogenating Agent | Catalyst/Conditions | Major Isomer(s) | Yield (%) |

| Bromo- | NBS | Light (hν) | 4-Bromo- | 65 |

| Chloro- | NCS | AlCl₃ (cat.) | 4-Chloro-, 6-Chloro- | 58 |

| Iodo- | I₂/HIO₃ | Acetic Acid | 4-Iodo- | 45 |

Alkoxy and Alkyl-Substituted Derivatives

The synthesis of alkoxy-substituted derivatives of this compound can be achieved through Williamson ether synthesis, starting from a halogenated precursor, or by direct electrophilic alkoxylation, although the latter is less common for simple aromatic systems. A more direct route to an alkoxy derivative involves the reduction of the corresponding alkoxy-substituted phthalic acid derivative.

For instance, (3-methoxy-1,2-phenylene)dimethanol (B3058555) can be synthesized by the reduction of 3-methoxyphthalic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

The introduction of new alkyl groups onto the aromatic ring can be attempted via Friedel-Crafts alkylation. However, the presence of the hydroxyl groups in this compound can complicate this reaction, as they can coordinate with the Lewis acid catalyst, deactivating the ring and potentially leading to side reactions. Therefore, a protection strategy for the hydroxyl groups, for example, by converting them to silyl (B83357) ethers, might be necessary before carrying out the Friedel-Crafts reaction. Following the alkylation, the protecting groups can be removed to yield the desired alkyl-substituted derivative.

Table 2: Synthesis of Alkoxy and Alkyl-Substituted Derivatives (Hypothetical Data)

| Derivative | Synthetic Method | Key Reagents | Yield (%) |

| Methoxy- | Reduction | 3-Methoxyphthalic Acid, LiAlH₄ | 85 |

| Ethoxy- | Williamson Ether Synthesis | 4-Bromo-derivative, NaOEt | 70 |

| Isopropyl- | Friedel-Crafts Alkylation (with protection) | Isopropyl chloride, AlCl₃ | 55 |

Aminated and Nitro-Substituted Derivatives

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The nitration of this compound can be achieved using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iqlibretexts.orgchemguide.co.uk The directing effects of the existing substituents would again favor the substitution at positions 4, 5, and 6. The reaction conditions must be carefully controlled to prevent over-nitration and oxidation of the hydroxymethyl groups.

The resulting nitro-substituted derivative can then serve as a precursor for the synthesis of the corresponding aminated derivative. The reduction of the nitro group to an amino group can be readily accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Direct amination of C-H bonds is a more modern and atom-economical approach. nih.gov Rhodium-catalyzed amination reactions have been developed for the selective amination of tertiary C-H bonds, although their application to this specific system would require further investigation. nih.gov

Table 3: Synthesis of Aminated and Nitro-Substituted Derivatives (Hypothetical Data)

| Derivative | Synthetic Method | Key Reagents | Major Isomer | Yield (%) |

| Nitro- | Electrophilic Nitration | HNO₃/H₂SO₄ | 5-Nitro- | 75 |

| Amino- | Reduction of Nitro-derivative | SnCl₂/HCl | 5-Amino- | 90 |

Spectroscopic and X-ray Crystallographic Analysis of Derivatives

The characterization of the synthesized derivatives relies heavily on spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the derivatives. The chemical shifts and coupling patterns of the aromatic protons in ¹H NMR provide clear evidence for the position of the newly introduced substituent. The number and chemical shifts of the signals in the ¹³C NMR spectrum confirm the number of unique carbon atoms and the electronic environment of each. For example, the introduction of an electron-withdrawing group like a nitro group would cause a downfield shift in the signals of the nearby aromatic protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The broad O-H stretching band of the hydroxyl groups in the parent compound would be a characteristic feature in all derivatives. The introduction of a nitro group would be indicated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds. An amino group would show characteristic N-H stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds, confirming the successful incorporation of the new substituent.

X-ray Crystallographic Analysis:

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. youtube.comnih.gov Obtaining suitable single crystals of the derivatives would allow for an unambiguous determination of the substitution pattern and the conformation of the molecule in the solid state. For instance, X-ray data for related 1,2-benzenedimethanol (B1213519) compounds are available and can serve as a reference. nih.gov The analysis of crystal structures of substituted o-xylene (B151617) derivatives can also provide insights into the expected molecular geometries.

Table 4: Predicted Spectroscopic Data for a Representative Derivative: (4-Bromo-3-methyl-1,2-phenylene)dimethanol (Hypothetical)

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃, ppm) | Aromatic protons appearing as distinct signals due to the bromine substituent. Singlets for the two CH₂OH groups and the methyl group. |

| ¹³C NMR (CDCl₃, ppm) | Six distinct aromatic carbon signals, with the carbon bearing the bromine showing a characteristic shift. Signals for the two CH₂OH carbons and the methyl carbon. |

| IR (cm⁻¹) | Broad O-H stretch (~3300), C-H aromatic stretches (~3000-3100), C-H aliphatic stretches (~2850-2950), C=C aromatic stretches (~1600, 1450), C-O stretch (~1050), C-Br stretch (~550-650). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the mass of C₉H₁₁BrO₂. |

Future Research Directions and Emerging Paradigms in 3 Methyl 1,2 Phenylene Dimethanol Chemistry

Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. Future investigations into the synthesis of (3-Methyl-1,2-phenylene)dimethanol will undoubtedly prioritize green chemistry principles to minimize environmental impact and enhance economic viability.

A primary focus will be the utilization of renewable starting materials. Lignocellulosic biomass, a rich source of aromatic compounds, presents a promising alternative to petroleum-based feedstocks. mdpi.comkit.edu Research could explore the catalytic conversion of lignin-derived platform molecules, such as vanillin (B372448) or other substituted phenols, to produce this compound. mdpi.comrsc.org This approach aligns with the broader goal of transitioning to a bio-based economy. bohrium.com

The replacement of hazardous reagents and solvents is another critical area. Traditional methods for the synthesis of benzenedimethanols often involve strong reducing agents and volatile organic solvents. google.com Future research will likely concentrate on solvent-free reaction conditions or the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental profile. nih.govresearchgate.net

Catalytic methods are central to green synthesis. The selective oxidation of the methyl groups of a suitable toluene (B28343) derivative offers a direct route to the diol. mdpi.com Research into heterogeneous catalysts, which can be easily separated and recycled, is particularly promising. mdpi.comrsc.org Biocatalysis, employing enzymes to carry out specific transformations under mild conditions, represents another exciting frontier for the sustainable synthesis of this compound.

Advanced Computational Design of Novel Derivatives

Computational chemistry provides powerful tools for the in silico design and screening of novel molecules with tailored properties, thereby accelerating the discovery process and reducing experimental costs. Advanced computational methods are set to play a pivotal role in exploring the chemical space around this compound.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies, researchers can predict the stability, reactivity, and potential applications of new molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their chemical or physical properties. These models can be used to predict the properties of a large number of virtual compounds, allowing for the rapid identification of candidates with desired characteristics for specific applications.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior and intermolecular interactions of polymers and other materials derived from this compound. This understanding is crucial for designing materials with specific mechanical, thermal, or barrier properties.

Exploration of New Materials Applications beyond Traditional Polymers

While this compound can serve as a monomer for polyesters and polyurethanes, its unique structure suggests a range of untapped applications in advanced materials.

Metal-Organic Frameworks (MOFs): The two hydroxyl groups of this compound make it a suitable organic linker for the synthesis of novel MOFs. The methyl group on the phenyl ring can influence the porosity, topology, and functional properties of the resulting framework. These tailored MOFs could find applications in gas storage, catalysis, and sensing.

Functional Coatings: The diol functionality allows for the incorporation of this compound into various coating formulations, such as alkyd resins and polyurethanes. The aromatic ring can enhance thermal stability and chemical resistance, while the methyl group can be further functionalized to introduce specific properties like hydrophobicity or antimicrobial activity.

Q & A

Q. What are the standard synthetic routes for preparing (3-Methyl-1,2-phenylene)dimethanol, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via hydrolysis of halogenated precursors. For example, brominated analogs like 1,4-dibromo-2,3-bis(bromomethyl)benzene can undergo hydrolysis in aqueous NaOH at room temperature to yield dimethanol derivatives . Another approach involves Mitsunobu-like reactions, where triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitate the conversion of benzyl alcohols to protected intermediates, followed by deprotection . Key conditions include strict temperature control (0°C for exothermic steps) and solvent purity to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography resolves hydrogen-bonding networks and molecular packing. For example, intra- and intermolecular O-H⋯O bonds and C-H⋯π interactions define crystal structures, as seen in related dibromo derivatives .

- 1H/13C NMR identifies substituent positions and confirms purity. For diols, hydroxyl protons may appear broad unless deuterated solvents are used.

- IR spectroscopy detects O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹).

- Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications requiring high-temperature resistance .

Advanced Research Questions

Q. How do temperature and solvent polarity influence the dimerization kinetics of this compound derivatives?

Methodological Answer: Kinetic studies on structurally similar compounds (e.g., 3-methyl-1,2-xylylene) reveal temperature-dependent dimerization rates. For instance, in acetonitrile (CH₃CN), rate constants increase from 0.025 s⁻¹ at 24.6°C to 0.042 s⁻¹ at 44.9°C, following Arrhenius behavior . Solvent polarity affects stabilization of transition states: polar aprotic solvents (e.g., DMSO) may accelerate reactions by stabilizing charged intermediates, while non-polar solvents (e.g., toluene) favor dimerization via π-stacking. Researchers should use stopped-flow NMR or UV-Vis spectroscopy to monitor real-time kinetics under controlled conditions.

Q. What intermolecular interactions govern the crystal packing of this compound, and how do these interactions affect its physical properties?

Methodological Answer: X-ray diffraction of brominated analogs shows one-dimensional chains formed by O-H⋯O hydrogen bonds (e.g., O2—H2⋯O1 distance: 2.76 Å) and C-H⋯π interactions (H8B⋯Cg1: 3.01 Å) . These interactions enhance thermal stability and reduce solubility in non-polar solvents. Computational modeling (DFT or MD simulations) can predict how methyl vs. bromo substituents alter packing efficiency. For experimental validation, compare melting points and solubility profiles of methylated vs. halogenated derivatives.

Q. How do electronic and steric effects from methyl vs. bromo substituents alter the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electronic effects : Bromine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, making brominated derivatives more reactive toward nucleophiles (e.g., SN2 reactions). Methyl groups, being electron-donating, reduce reactivity but enhance steric hindrance .

- Steric effects : Methyl substituents at the 3-position hinder access to reactive sites, as shown in reduced reaction rates for methylated vs. non-methylated analogs. To quantify, conduct competitive experiments using equimolar mixtures of methylated and brominated derivatives under identical conditions, monitoring product ratios via GC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.